1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid
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Overview
Description
1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid is a complex organic compound that features a pyrrolidinone ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both dimethylamino and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxyphenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, methoxybenzoyl chloride, Lewis acids.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with varying functional groups.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and pain management.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with a pyrrolidinone ring but lacking the dimethylamino and methoxyphenyl groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different reactivity and biological profiles.
Prolinol: A derivative with a hydroxyl group, offering different stereochemistry and biological activity.
Uniqueness
1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both dimethylamino and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-17(2)9-4-10-18-12-14(11-16(18)19)13-5-7-15(20-3)8-6-13;3-1(4)2(5)6/h5-8,14H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUXZKYXPPPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C2=CC=C(C=C2)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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